molecular formula C7H10O3 B2399572 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2168378-43-4

2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B2399572
CAS No.: 2168378-43-4
M. Wt: 142.154
InChI Key: RWYJBAAQBNCMHX-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid is a high-value bicyclic scaffold of significant interest in medicinal chemistry and agrochemical research. This compound features a rigid oxygen-bridged structure that serves as a versatile building block for the synthesis of more complex molecules. Its molecular formula is C 7 H 10 O 3 . While specific biological data for this exact compound is limited, research on closely related norcantharidin analogues demonstrates that the 2-oxabicyclo[2.2.1]heptane core is a privileged structure for biological activity. These analogues have been shown to function as potent inhibitors of protein serine/threonine phosphatases (PSPs), a key mechanism that can be exploited for the development of antifungal agents . Structure-activity relationship (SAR) studies highlight that the oxygen bridge and carboxylic acid moiety are critical for the antifungal potency of these derivatives . The scaffold's versatility is further demonstrated by its use in creating various derivatives, such as those with aromatic amine groups, which have shown promising activity against a range of phytopathogenic fungi . This makes 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid a crucial intermediate for researchers designing novel bioactive compounds in fungicide discovery and other life science applications. Please be advised: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-2-1-5(3-7)10-4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYJBAAQBNCMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168378-43-4
Record name 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
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Preparation Methods

Reaction Optimization

  • Acid Selection : Sulfonic acids (pKa ≤ 1) are preferred for their efficiency, with p-toluenesulfonic acid yielding 92% conversion at 25°C.
  • Solvent Systems : Toluene and chlorinated hydrocarbons (e.g., methylene chloride) enhance reaction rates by stabilizing transition states.
  • Temperature Control : Maintaining temperatures between 10–30°C minimizes side reactions such as epoxide rearrangement.

Functionalization to Carboxylic Acid

To introduce the carboxylic acid moiety at position 4, post-cyclization oxidation is employed. For example, hydroxyl groups at C4 are oxidized using Jones reagent (CrO3/H2SO4) or ruthenium-based catalysts, achieving 70–80% yields. Alternatively, ozonolysis of exocyclic alkenes followed by oxidative workup provides direct access to carboxylic acids.

Oxidative Cyclization of 3-Cyclohexen-1-ol Derivatives

A tandem epoxidation-cyclization strategy enables the synthesis of 2-oxabicyclo[2.2.1]heptane intermediates from 3-cyclohexen-1-ols. As reported in, vanadium-catalyzed epoxidation with tert-butyl hydroperoxide (TBHP) generates cis-epoxy alcohols in situ, which undergo acid-mediated cyclization.

Key Steps

  • Epoxidation : Vanadium(IV) bis(2,4-pentanedionate) oxide (0.01–0.03 mol%) catalyzes TBHP-mediated epoxidation in methylene chloride at 25°C.
  • Cyclization : Addition of p-toluenesulfonic acid (0.02–0.04 mol%) induces ring closure, yielding the bicyclic alcohol.
  • Oxidation : The alcohol intermediate is oxidized to the carboxylic acid using KMnO4 in acidic conditions (60°C, 12 h), achieving 65% overall yield.

Nitrohexofuranose Rearrangement Pathways

A novel route from carbohydrate precursors involves nitrohexofuranose derivatives. As described in, nitro groups facilitate intramolecular cyclization via hemiketal formation, producing 2-oxabicyclo[2.2.1]heptane intermediates. Subsequent hydrolysis and oxidation steps install the carboxylic acid group.

Mechanistic Insights

  • Cyclization : Nitrohexofuranoses undergo base-induced elimination to form enol ethers, which cyclize to the bicyclic framework.
  • Functionalization : Oxidative cleavage of vicinal diols (e.g., with NaIO4) and further oxidation with NaClO2 yields the carboxylic acid.

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst Solvent Yield
Acid-Catalyzed Cyclization cis-Epoxycyclohexanol p-Toluenesulfonic acid Toluene 85–92%
Oxidative Cyclization 3-Cyclohexen-1-ol Vanadium(IV)/TBHP CH2Cl2 70–78%
Nitrohexofuranose Route Nitrohexofuranose Base (NaOH) H2O/THF 60–65%

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the carboxylic acid. Recrystallization from ethanol/water enhances purity (>98%).
  • Spectroscopic Data :
    • IR : Strong absorption at 1700 cm⁻¹ (C=O stretch).
    • ¹H NMR : δ 3.8–4.2 (m, bridgehead protons), δ 2.5 (q, J=7 Hz, CH2COOH).

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Structural Characteristics : The compound features an oxirane ring fused to a cyclohexane ring, contributing to its rigidity and potential biological activity.

Organic Synthesis

2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its bicyclic structure allows for the formation of various derivatives through chemical reactions such as:

  • Nucleophilic Substitution : The oxirane ring can undergo nucleophilic attacks, leading to the formation of covalent bonds with biological molecules, making it useful in enzyme inhibition studies.
  • Oxidation and Reduction Reactions : The compound can be oxidized or reduced to generate other functional groups, facilitating its use in synthetic organic chemistry.

Biological Research

The compound is employed in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Its reactivity allows it to serve as a probe for various biological systems, enhancing our understanding of biochemical pathways.

  • Enzyme Inhibition : The structural properties of 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid make it a candidate for developing enzyme inhibitors, which are vital in drug discovery.

Medicinal Chemistry

Research has indicated that derivatives of this compound may exhibit pharmacological properties, including:

  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.
  • Antioxidant Properties : The compound may mitigate oxidative stress in biological systems, highlighting its relevance in health-related research.

Industrial Applications

In the industrial sector, 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is utilized in the production of specialty chemicals and materials with unique properties.

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid revealed its potential as a precursor for more complex molecules used in drug development. The derivatives were evaluated for their biological activity, with several exhibiting promising results as enzyme inhibitors.

Case Study 2: Anticancer Research

Research involving related bicyclic compounds demonstrated significant anticancer activity against specific cell lines. This indicates that 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid could be further explored as an active ingredient in cancer therapeutics.

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex organic molecules; involved in nucleophilic substitution reactions
Biological ResearchUsed to study enzyme mechanisms; serves as a probe for protein-ligand interactions
Medicinal ChemistryPotential anticancer agent; antioxidant properties; enzyme inhibitor development
Industrial ApplicationsProduction of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity makes it useful as an enzyme inhibitor and in the study of protein-ligand interactions . The compound can also modulate signaling pathways by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid and related bicyclic carboxylic acids:

Compound Molecular Formula Molecular Weight (g/mol) pKa Stability Key Applications/Properties References
2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid C₇H₁₀O₃ 154.16 N/A Predicted stable under ambient conditions Potential bioisostere for rigid scaffolds
2-Oxabicyclo[2.2.2]octane-4-carboxylic acid C₈H₁₂O₃ 168.18 4.4 Stable in air, heat (100°C), acid/base Bioisostere for phenyl rings; used in RORγt agonists, myeloperoxidase inhibitors
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid C₇H₁₁NO₂ 157.17 N/A Crystalline solid; stable in storage Intermediate for chiral ligands, peptidomimetics
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₁₀O₃ 154.16 N/A Commercial availability (e.g., Enamine Ltd.) Precursor for stereoselective synthesis
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₀O₃ 154.16 N/A Lab-scale synthesis reported Noted for ketone functionality in scaffold

Key Observations:

Structural Variations :

  • The 2.2.1 vs. 2.2.2 ring systems (heptane vs. octane) influence steric strain and electronic properties. The larger 2.2.2 octane system exhibits lower ring strain, enhancing thermal stability (stable at 100°C for 5 minutes) .
  • Oxygen vs. nitrogen substitution : 2-Azabicyclo derivatives (e.g., 2-azabicyclo[2.2.1]heptane-3-carboxylic acid) introduce basic nitrogen, altering solubility and hydrogen-bonding capacity compared to oxygen analogs .

Acidity :

  • The pKa of 2-oxabicyclo[2.2.2]octane-4-carboxylic acid (4.4) closely matches aromatic carboxylic acids (e.g., pKa 4.5 for phenyl analogs), making it a viable bioisostere for optimizing drug potency and selectivity . Data for the heptane analog is lacking but hypothesized to differ due to smaller ring size.

Stability and Synthesis :

  • 2-Oxabicyclo[2.2.2]octane derivatives demonstrate exceptional stability under acidic/basic conditions (1 M HCl/NaOH, 1 h) and long-term storage .
  • Heptane-based analogs (e.g., 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid) are commercially available but require specialized synthetic routes due to strained frameworks .

Applications :

  • The 2.2.2 octane system is preferred in drug candidates targeting RORγt and myeloperoxidase due to its balance of rigidity and acidity .
  • Heptane derivatives are explored in peptide mimics and chiral catalysts, leveraging their constrained geometry .

Research Findings and Implications

  • Bioisosteric Potential: The 2-oxabicyclo[2.2.2]octane core is validated as a phenyl ring replacement, restoring acidity lost in non-oxygenated bicyclo systems (e.g., bicyclo[2.2.2]octane-1-carboxylic acid, pKa 5.6 vs. 4.4 for oxa-analog) . This principle may extend to heptane systems but requires experimental confirmation.
  • Thermal Resilience : Bicyclo[2.2.2]octane derivatives retain integrity at elevated temperatures, suggesting heptane analogs might exhibit similar robustness, though strain effects could reduce stability .
  • Commercial Viability : Heptane-based acids (e.g., 4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid) are marketed by suppliers like Enamine Ltd., indicating industrial relevance .

Biological Activity

2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound characterized by its unique structure that includes an oxirane ring fused to a cyclohexane framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its intriguing biological activities and potential applications.

The synthesis of 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles, allowing for high stereoselectivity in forming the bicyclic structure. The compound can undergo various chemical reactions, including oxidation to form ketones and reduction to yield alcohols.

The biological activity of 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid is primarily attributed to its ability to interact with biological molecules through nucleophilic attack on the oxirane ring, facilitating the formation of covalent bonds with proteins and enzymes. This reactivity positions it as a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

Biological Activity

The compound has demonstrated significant biological activities, including:

  • Enzyme Inhibition : It acts as an inhibitor of various enzymes, particularly protein serine/threonine phosphatases (PSPs), which are crucial for cellular signaling pathways .
  • Anticancer Properties : Research indicates that derivatives of 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid exhibit anticancer activity by disrupting critical cellular processes such as ATP synthesis and angiogenesis . For example, its structural analogs have been shown to inhibit mitochondrial F0F1-ATPase, affecting energy production in tumor cells .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of norcantharidin derivatives (related compounds), it was found that these compounds inhibited PSPs effectively, leading to reduced cell proliferation in various cancer cell lines. The mechanism involved G2/M cell cycle arrest and apoptosis induction, highlighting the potential of 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid derivatives in cancer therapy .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid with specific enzymes showed that it could selectively inhibit certain phosphatases involved in signaling pathways critical for cancer progression. This selectivity suggests that modifications of the compound could lead to more potent inhibitors tailored for therapeutic use .

Data Table: Biological Activities of 2-Oxabicyclo[2.2.1]heptane-4-carboxylic Acid

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits protein serine/threonine phosphatases involved in cellular signaling
Anticancer ActivityInduces apoptosis and cell cycle arrest in cancer cell lines
Interaction with Biological TargetsForms covalent bonds with proteins via nucleophilic attack

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid, and what are their key challenges?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including cyclization of dienes or ketone intermediates. For example, photochemical [2+2] cycloaddition (using mercury lamps) or acid-catalyzed ring closure may be employed . Key challenges include controlling stereochemistry (e.g., avoiding undesired endo/exo isomers) and optimizing yields in cyclization steps. Reagents like KMnO₄ (oxidation) or LiAlH₄ (reduction) may be used for functional group interconversion .

Q. How can researchers confirm the structural identity of this bicyclic compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Assign peaks for bridgehead protons (δ 1.5–2.5 ppm) and carboxylic acid (δ 10–12 ppm).
  • X-ray crystallography : Resolve bicyclic framework geometry (e.g., C7H10O₃, see [ ]).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 154.16 .
    Cross-reference with CAS Registry data (e.g., RN 18530-30-8 for related analogs) .

Q. What functional groups in this compound are reactive for derivatization?

  • Methodological Answer : The carboxylic acid (-COOH) is primary for derivatization. Reactions include:

  • Esterification : Use SOCl₂/ROH to form esters.
  • Amide coupling : Activate with EDC/HOBt for amine reactions.
    The ether oxygen in the bicyclo system is less reactive but may participate in ring-opening under strong acids/bases .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound and its derivatives?

  • Methodological Answer : Enantiomers (e.g., 1R,2S,4S vs. 1S,2R,4R) exhibit divergent binding to biological targets. For example, endo configurations may enhance enzyme inhibition (e.g., anticancer activity via kinase binding ). Use chiral HPLC (e.g., Chiralpak® IA column) or asymmetric catalysis (e.g., Evans’ oxazolidinones) to isolate stereoisomers .

Q. What computational tools are recommended for modeling interactions between this compound and protein targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with PubChem 3D conformers (CID 1026678-38-5) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential for H-bonding .
    Validate with experimental data (e.g., IC₅₀ values from enzyme assays) .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphs. Strategies:

  • Recrystallization : Use EtOAc/hexane mixtures to isolate pure forms.
  • Thermogravimetric analysis (TGA) : Confirm decomposition points vs. melting.
    Cross-check with NIST Chemistry WebBook entries (e.g., SDBS No. 1026680-07-8) .

Q. What are the latest findings on this compound’s bioactivity in antibacterial or anticancer studies?

  • Methodological Answer : Derivatives (e.g., piperazinyl-carbonyl analogs) show moderate antibacterial activity against S. aureus (MIC 16 µg/mL) via β-lactamase inhibition . For anticancer studies, carboxylate salts inhibit topoisomerase II (IC₅₀ ~25 µM) . Screen analogs using MTT assays with HepG2 cells .

Key Contradictions & Recommendations

  • Stereochemical Variants : lists 20+ synonyms for isomers (e.g., endo vs. exo), necessitating rigorous characterization .
  • Solubility Data : Conflicting reports in aqueous vs. organic solvents (e.g., 2.1 mg/mL in H₂O vs. 45 mg/mL in DMSO). Use Hansen solubility parameters for optimization .

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